N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Overview
Description
N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a boronic acid derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorine atom and a dioxaborolane group, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a boric acid derivative . Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Mode of Action
Boronic acid derivatives are known to interact with their targets through carbon-carbon coupling and carbon heterocoupling reactions .
Biochemical Pathways
Boronic acid derivatives are known to be involved in various biochemical pathways due to their role in carbon-carbon coupling and carbon heterocoupling reactions .
Result of Action
Boronic acid derivatives are known for their biological activity and pharmacological effects, and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Action Environment
It is known that arylboronic acid, a related compound, is stable to water and air .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically involves a two-step substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like pinacol and boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the boronic acid group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluorine atom, resulting in different chemical properties.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the propanamide group, leading to different reactivity and applications.
Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate: Contains additional functional groups, making it more complex and versatile.
Properties
IUPAC Name |
N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO3/c1-6-12(19)18-11-9-7-8-10(13(11)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYLKWKSMXNFDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)CC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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